WP-1034

Content Navigation

WP-1034 overcomes AG490 resistance in AML cell lines (e.g., OCIM2, K562) by rapidly depleting p-STAT3/5 at 4 µM without STAT1 interference. Ideal as a SAR tool for DUB/JAK2 ubiquitination studies. Guaranteed high purity and global availability.

Product Name

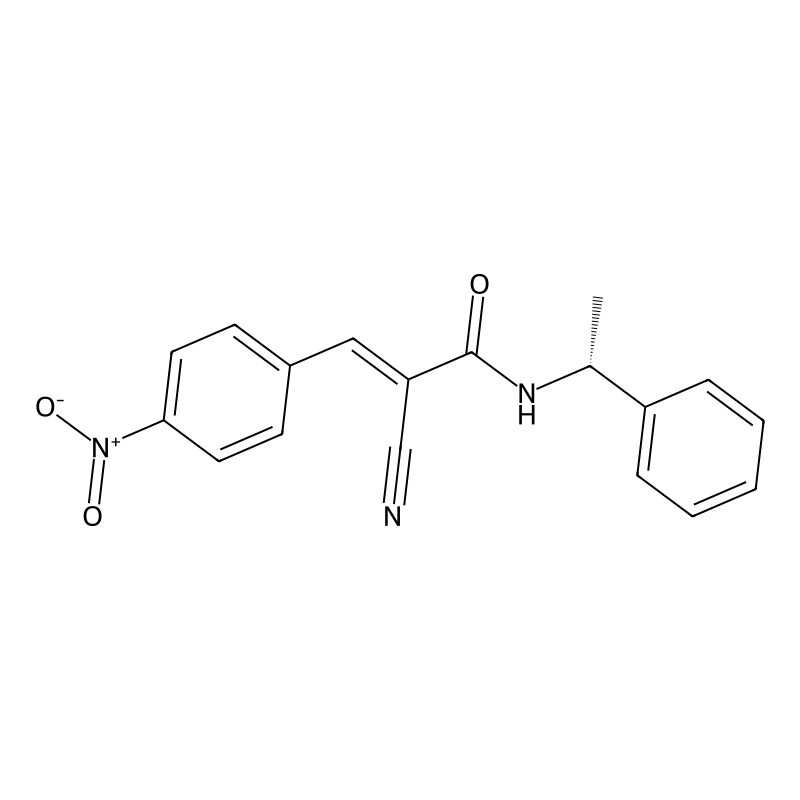

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

WP-1034 (CAS 857064-42-7) is a highly potent, small-molecule JAK-STAT signaling inhibitor and a structural derivative of the tyrphostin AG490[1]. Designed to overcome the pharmacological limitations of early-generation JAK2 inhibitors, WP-1034 acts as a rapid suppressor of STAT3 and STAT5 activation without altering STAT1 pathways [1]. In procurement and assay design, WP-1034 is primarily utilized as a highly penetrant, pro-apoptotic tool compound in hematological malignancy models—such as acute myeloid leukemia (AML)—and as a critical chemical probe for structure-activity relationship (SAR) studies investigating JAK2 ubiquitination and degradation networks [2].

Research Fit

References

- [1] Faderl S, et al. 'WP-1034, a novel JAK-STAT inhibitor, with proapoptotic and antileukemic activity in acute myeloid leukemia (AML).' Anticancer Res. 2005 May-Jun;25(3B):1841-50. PMID: 16158916.

- [2] Kapuria V, et al. 'Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis.' Cancer Res. 2010;70(22):9265-9276.

Substituting WP-1034 with its parent compound, AG490, or generic broad-spectrum kinase inhibitors frequently leads to assay failure due to insufficient potency and off-target toxicity[1]. While AG490 requires high micromolar concentrations to elicit a response—and fails entirely to induce cytotoxicity in resistant cell lines like OCIM2—WP-1034 achieves near-complete suppression of target proliferation at concentrations as low as 4 µM [1]. Furthermore, unlike generic multi-kinase inhibitors that indiscriminately block upstream signaling, WP-1034 and its structural analogs modulate JAK2 via distinct ubiquitination-dependent mechanisms, making generic substitution inappropriate for studies requiring precise deubiquitinase (DUB) or JAK2 trafficking modulation [2].

Substitution Risk

References

- [1] Faderl S, et al. 'WP-1034, a novel JAK-STAT inhibitor, with proapoptotic and antileukemic activity in acute myeloid leukemia (AML).' Anticancer Res. 2005 May-Jun;25(3B):1841-50. PMID: 16158916.

- [2] Kapuria V, et al. 'Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis.' Cancer Res. 2010;70(22):9265-9276.

Anti-Proliferative Potency in AML

In clonogenic assays utilizing the OCIM2 acute myeloid leukemia cell line, WP-1034 demonstrated profound anti-proliferative activity compared to its parent compound, AG490 [1]. While OCIM2 cells are largely resistant to the cytotoxic effects of AG490, WP-1034 suppressed colony-forming growth in a dose-dependent manner, completely abolishing cell proliferation at concentrations ≥4 µM and achieving >80% inhibition at 10 µM [1].

| Evidence Dimension | Inhibition of OCIM2 cell proliferation |

| Target Compound Data | Near-complete abolishment at ≥4 µM |

| Comparator Or Baseline | AG490 (Cells largely resistant / minimal cytotoxicity at equivalent concentrations) |

| Quantified Difference | WP-1034 achieves >80% inhibition at 10 µM, whereas AG490 fails to induce significant cytotoxicity. |

| Conditions | OCIM2 colony-forming cell clonogenic assay in 0.8% methylcellulose |

Procurement of WP-1034 is essential for researchers modeling drug-resistant hematological malignancies where first-generation tyrphostins like AG490 fail to induce apoptosis.

STAT3/STAT5 Phosphorylation Suppression

WP-1034 provides rapid and complete blockade of JAK-STAT signaling, specifically targeting STAT3 and STAT5 without affecting STAT1 [1]. Incubation of leukemia cells with 1 to 10 µM of WP-1034 for 1 to 2 hours reduced phosphorylated STAT3 and STAT5 to undetectable levels, effectively neutralizing downstream anti-apoptotic pathways [1].

| Evidence Dimension | Phospho-STAT3 and Phospho-STAT5 levels |

| Target Compound Data | Undetectable levels after 1-2 hours at 1-10 µM |

| Comparator Or Baseline | Untreated control (Constitutive activation) |

| Quantified Difference | 100% reduction (undetectable) of p-STAT3/5 without altering p-STAT1. |

| Conditions | Western immunoblotting of OCIM2 cells after 2-hour incubation |

Provides a highly specific, rapid-acting chemical probe for isolating STAT3/5-dependent survival pathways in in vitro models without off-target STAT1 interference.

Apoptosis and Cell Cycle Arrest

WP-1034 actively drives malignant cells into apoptosis rather than merely halting growth[1]. Flow cytometry and annexin V assays revealed that 5 µM WP-1034 induced cell cycle arrest at the sub-G0 phase within 6 hours, increasing the apoptotic cell population from 9% (control) to 38% at 6 µM, driven by the cleavage of caspase 3 and PARP [1].

| Evidence Dimension | Apoptotic cell population percentage |

| Target Compound Data | 38% apoptotic cells at 6 µM |

| Comparator Or Baseline | 9% apoptotic cells (Vehicle control) |

| Quantified Difference | >4-fold increase in the apoptotic cell population. |

| Conditions | Annexin V-CY5 assay and flow cytometry on OCIM2 cells |

Validates WP-1034 as a potent pro-apoptotic agent for mechanistic studies requiring robust, measurable caspase 3 and PARP activation.

AG490-Resistant AML Models

WP-1034 is the optimal procurement choice for in vitro screening and clonogenic assays involving AML cell lines (e.g., OCIM2, K562) that exhibit resistance to early-generation tyrphostins like AG490, providing reliable cytotoxicity at low micromolar concentrations [1].

STAT3/STAT5 Pathway Deconvolution

Due to its ability to rapidly deplete p-STAT3 and p-STAT5 without affecting STAT1, WP-1034 is ideal for western blotting and signal transduction assays aiming to isolate specific STAT-dependent transcriptional networks in cancer biology [1].

JAK2 Ubiquitination and Trafficking

As a structural precursor to WP1130 and a direct relative of WP1066, WP-1034 serves as a critical comparative tool compound in structure-activity relationship (SAR) studies investigating deubiquitinase (DUB) inhibition and JAK2 compartmentalization [2].

Application Fit Matrix

References

- [1] Faderl S, et al. 'WP-1034, a novel JAK-STAT inhibitor, with proapoptotic and antileukemic activity in acute myeloid leukemia (AML).' Anticancer Res. 2005 May-Jun;25(3B):1841-50. PMID: 16158916.

- [2] Kapuria V, et al. 'Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis.' Cancer Res. 2010;70(22):9265-9276.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Explore Compound Types